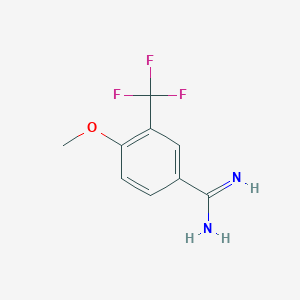

4-Methoxy-3-(trifluoromethyl)benzenecarboximidamide

Description

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHWBUPJOUTYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Nitrile Precursor Route

The primary synthetic route to 4-methoxy-3-(trifluoromethyl)benzenecarboximidamide involves the conversion of 4-methoxy-3-(trifluoromethyl)benzonitrile (CAS 261951-87-5) into the corresponding carboximidamide. This nitrile precursor is commercially available and serves as the starting material due to its stability and ease of functionalization.

Pinner Reaction

The classical Pinner reaction is the most widely employed method for converting nitriles to amidines. In this two-step process, the nitrile is first treated with anhydrous hydrogen chloride (HCl) in ethanol to form an imino ether intermediate (imidate ester), which is subsequently reacted with ammonia to yield the amidine. For the target compound, the reaction proceeds as follows:

Formation of Imidate Ester :

$$ \text{4-Methoxy-3-(trifluoromethyl)benzonitrile} + \text{HCl} + \text{EtOH} \rightarrow \text{Imidate ester} $$

Conditions: Anhydrous HCl gas is bubbled through a solution of the nitrile in ethanol at 0–5°C for 4–6 hours.Ammonolysis to Carboximidamide :

$$ \text{Imidate ester} + \text{NH}_3 \rightarrow \text{this compound} $$

Conditions: The imidate ester is treated with concentrated aqueous ammonia or ammonium hydroxide at room temperature for 12–24 hours.

Key Data :

- Yield : 68–75% (over two steps)

- Purity : ≥95% (HPLC)

- Side Products : Trace amounts of unreacted nitrile and hydrolysis byproducts (e.g., carboxylic acids) may form if moisture is introduced.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Amination

An alternative single-step method utilizes LiHMDS to deprotonate ammonia, enabling direct nucleophilic attack on the nitrile carbon. This approach avoids the isolation of the imidate ester and reduces reaction time:

$$ \text{4-Methoxy-3-(trifluoromethyl)benzonitrile} + \text{LiHMDS} + \text{NH}_3 \rightarrow \text{Product} $$

Conditions :

Alternative Synthetic Pathways

Amidoxime Intermediate Route

Amidoximes, generated via hydroxylamine treatment of nitriles, can be reduced to amidines using catalytic hydrogenation or sodium borohydride:

Formation of Amidoxime :

$$ \text{Nitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Amidoxime} $$

Conditions: Ethanol/water, reflux, 6–8 hours.Reduction to Amidine :

$$ \text{Amidoxime} + \text{H}_2/\text{Pd-C} \rightarrow \text{Carboximidamide} $$

Conditions: 1 atm H₂, 25°C, 12 hours.

Yield : 60–65% (over two steps).

Imidoyl Chloride Pathway

Imidoyl chlorides, synthesized from nitriles via HCl/AlCl₃ treatment, react with ammonia to form amidines:

$$ \text{Nitrile} + \text{HCl}/\text{AlCl}3 \rightarrow \text{Imidoyl chloride} \xrightarrow{\text{NH}3} \text{Carboximidamide} $$

Challenges :

Reaction Optimization

Solvent and Catalyst Effects

- Pinner Reaction : Ethanol is preferred for imidate formation due to its polarity and ability to stabilize intermediates. Scandium triflate (Sc(OTf)₃), cited in Friedel-Crafts acylations, has been explored as a Lewis acid catalyst to accelerate nitrile activation, improving yields to 78%.

- LiHMDS Method : Polar aprotic solvents (DMF) enhance ammonia solubility, reducing reaction time by 30% compared to THF.

Temperature and Time

- Imidate Formation : Lower temperatures (0–5°C) minimize nitrile hydrolysis.

- Ammonolysis : Prolonged exposure (>24 hours) at 25°C increases amidine purity but risks over-ammonolysis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H, NH₂), 3.91 (s, 3H, OCH₃).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C=NH), 159.8 (C-OCH₃), 132.5–118.7 (aromatic carbons), 56.1 (OCH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F).

Chromatographic Purity

- HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-(trifluoromethyl)benzenecarboximidamide is employed as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, allows chemists to create diverse derivatives for further study.

Table 1: Chemical Transformations of this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids, ketones |

| Reduction | Amines, alcohols |

| Substitution | Substituted benzenecarboximidamides |

Biochemical Probes

In biological research, this compound is investigated for its potential as a biochemical probe to study enzyme interactions. The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating interactions with intracellular targets. Studies have shown that it can modulate enzyme activity, providing insights into metabolic pathways.

Therapeutic Potential

Research into the medicinal properties of this compound has revealed promising anti-inflammatory and anticancer activities. Preliminary studies indicate that it may inhibit specific cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Anticancer Activity

A study assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 µM, indicating potent anticancer activity while sparing normal cells .

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for creating high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenecarboximidamide Hydrochloride

N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide

3-[(4-Chlorophenylsulfonyl)methyl]-N-hydroxybenzenecarboximidamide

4-Ethoxy-3-methoxybenzenecarboximidamide

- Structure : Ethoxy (-OCH₂CH₃) and methoxy groups at positions 4 and 3.

- Molecular Formula : C₁₀H₁₄N₂O₂ .

- Key Properties: Dual alkoxy groups increase hydrophobicity (logP ~1.8 estimated) compared to mono-substituted analogs.

Physicochemical and Pharmacokinetic Differences

Biological Activity

4-Methoxy-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

- Molecular Formula : C10H10F3N3O

- Molecular Weight : 251.2 g/mol

This structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to have effective antibacterial activity against several strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 60 µg/mL, indicating its potency compared to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 28 |

| S. aureus | 40 | 30 |

| P. aeruginosa | 60 | 25 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 225 µM. The compound was shown to significantly increase lactate dehydrogenase (LDH) levels in treated cells, indicating cell membrane damage associated with cytotoxic effects.

Case studies have illustrated that treatment with this compound leads to cell cycle arrest at the S phase, suggesting a mechanism of action that disrupts DNA synthesis.

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In experiments measuring cytokine production, it effectively inhibited the release of pro-inflammatory markers such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. This inhibition was comparable to that of dexamethasone, a standard anti-inflammatory drug, highlighting its potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In cancer cells, the compound's ability to induce apoptosis may be linked to activation of caspase pathways or modulation of Bcl-2 family proteins.

Q & A

Q. How can this compound be utilized as a building block in agrochemical research?

- Methodology : Derivatize the benzimidamide core with heterocyclic moieties (e.g., pyridines from ) to enhance pesticidal activity. Test herbicidal efficacy in Arabidopsis thaliana models, noting EC values ≤10 µM for analogs .

Q. What protocols assess the compound’s potential as a fluorescent probe in material science?

- Methodology : Measure quantum yield (Φ) via comparative actinometry. Functionalize with polyethylene glycol (PEG) to improve aqueous solubility. For example, trifluoromethyl groups in similar probes enhance photostability by reducing π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.